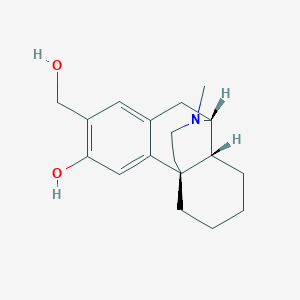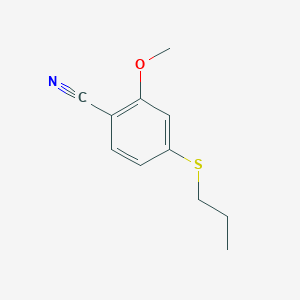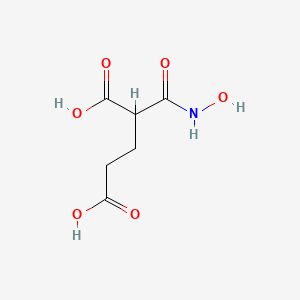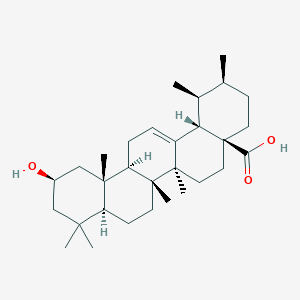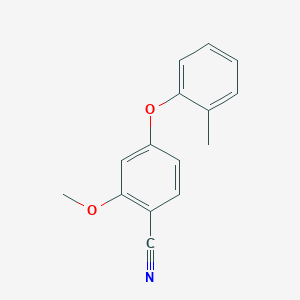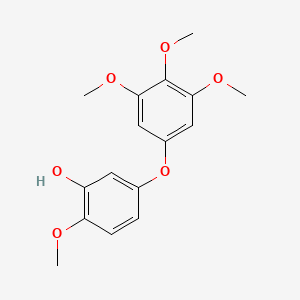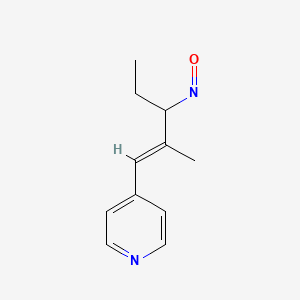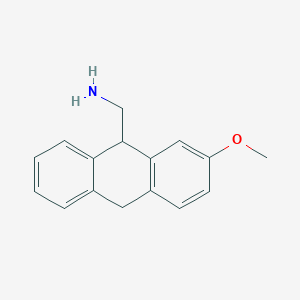
2-Methoxy-9-aminomethyl-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-9-aminomethyl-9,10-dihydroanthracene is an organic compound known for its potent and selective antagonistic properties towards the 5-HT2A receptor . This compound has been extensively studied for its ability to help elucidate the structure of the 5-HT2A protein and has led to the development of a large family of related derivatives with even higher potency and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-9-aminomethyl-9,10-dihydroanthracene typically involves the following steps:
Starting Material: The synthesis begins with 9,10-dihydroanthracene.
Methoxylation: The introduction of a methoxy group at the 2-position is achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Aminomethylation: The aminomethyl group is introduced at the 9-position through a Mannich reaction, involving formaldehyde and a primary amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-9-aminomethyl-9,10-dihydroanthracene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon form.
Substitution: The methoxy and aminomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Parent hydrocarbon.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
2-methoxy-9-aminomethyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: Used as a ligand in the study of 5-HT2A receptor interactions.
Biology: Helps in understanding the structural biology of serotonin receptors.
Medicine: Potential therapeutic applications in neuropsychiatric disorders due to its antagonistic properties.
Industry: Used in the development of new materials and chemical sensors
Mechanism of Action
The compound exerts its effects primarily through antagonism of the 5-HT2A receptor. It binds to the receptor and inhibits its activation by endogenous ligands like serotonin. This interaction involves specific molecular targets and pathways, including the inhibition of downstream signaling cascades that are typically activated by serotonin binding .
Comparison with Similar Compounds
Similar Compounds
9-aminomethyl-9,10-dihydroanthracene: Similar structure but lacks the methoxy group.
Methoxy-substituted 9-aminomethyl-9,10-dihydroanthracene derivatives: Exhibit differential binding affinities at the 5-HT2A receptor.
Uniqueness
2-methoxy-9-aminomethyl-9,10-dihydroanthracene is unique due to its specific substitution pattern, which confers higher selectivity and potency towards the 5-HT2A receptor compared to its analogs .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(2-methoxy-9,10-dihydroanthracen-9-yl)methanamine |
InChI |
InChI=1S/C16H17NO/c1-18-13-7-6-12-8-11-4-2-3-5-14(11)16(10-17)15(12)9-13/h2-7,9,16H,8,10,17H2,1H3 |
InChI Key |
UKAGNBPAZOMJAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC3=CC=CC=C3C2CN)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


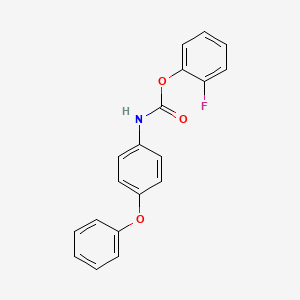
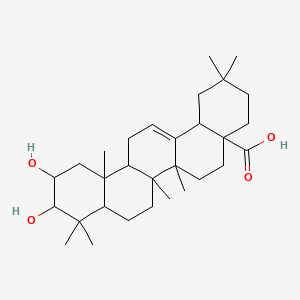

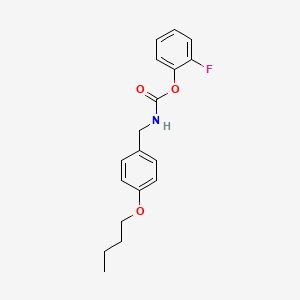
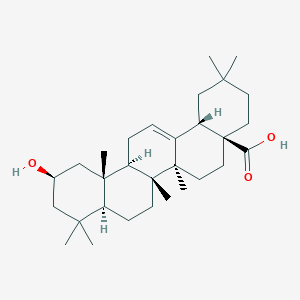
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B10841773.png)
